ethyl 2,2-dimethyl-7-oxocycloheptane-1-carboxylate

Description

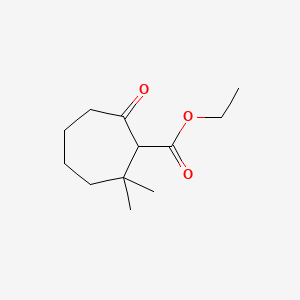

Ethyl 2,2-dimethyl-7-oxocycloheptane-1-carboxylate is a bicyclic ester featuring a seven-membered cycloheptane ring substituted with two methyl groups at the 2-position and a ketone moiety at the 7-position.

Key structural attributes influencing its behavior include:

- Ring size: The cycloheptane ring introduces moderate strain compared to smaller (e.g., cyclopentane) or larger rings.

- Substituents: The 2,2-dimethyl groups increase steric hindrance, while the 7-oxo group adds polarity and reactivity.

Properties

IUPAC Name |

ethyl 2,2-dimethyl-7-oxocycloheptane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O3/c1-4-15-11(14)10-9(13)7-5-6-8-12(10,2)3/h10H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGCXFVKEAQIAMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(=O)CCCCC1(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,2-dimethyl-7-oxocycloheptane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cycloheptanone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired ester product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process would likely include steps for purification, such as distillation or recrystallization, to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-dimethyl-7-oxocycloheptane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,2-dimethyl-7-oxocycloheptane-1-carboxylate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 2,2-dimethyl-7-oxocycloheptane-1-carboxylate exerts its effects depends on the specific context of its use. In biochemical studies, it may interact with enzymes or receptors, influencing metabolic pathways. The ester and ketone groups allow it to participate in various chemical reactions, making it a versatile compound in synthetic chemistry.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to esters with varying ring sizes and substituents (Table 1).

Table 1: Structural Comparison

Key Observations :

- Ring Size Effects : Cycloheptane derivatives exhibit greater conformational flexibility than cyclopentane analogs but less strain than smaller rings. This impacts thermal stability and reactivity.

Spectroscopic Properties

NMR Data Comparison (Table 2):

Table 2: Proton NMR Shifts

Key Observations :

- The absence of aromatic protons in the target compound distinguishes it from the tosylate-containing patent examples.

- The ethyl ester’s OCH2CH3 group is predicted to resonate upfield (~4.1–4.3 ppm) compared to the methoxy group (3.79 ppm) in the patent compound.

Physicochemical Properties

Table 3: Physical Properties

Key Observations :

- The 7-oxo group likely reduces hydrolytic stability compared to amine-substituted analogs.

- Steric hindrance from 2,2-dimethyl groups may slow ester hydrolysis relative to less hindered derivatives.

Biological Activity

Ethyl 2,2-dimethyl-7-oxocycloheptane-1-carboxylate is a compound of interest in both synthetic and biological chemistry. Its unique structural features, including a seven-membered ring and multiple functional groups, enable a variety of biological activities and applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C12H18O3

- Molecular Weight : 210.27 g/mol

The compound contains an ester group and a ketone group, which contribute to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and metabolic pathways. The ester and ketone functionalities allow it to participate in nucleophilic substitution reactions, which can modify enzyme activity or influence metabolic processes.

Enzyme Interactions

Research indicates that this compound may serve as a substrate or inhibitor for specific enzymes involved in metabolic pathways. For instance, studies have shown that compounds with similar structures can inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are critical in inflammation and cancer pathways.

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties. Its structural analogs have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms:

- Induction of Apoptosis : Some derivatives have been shown to induce apoptosis in cancer cells by activating caspase pathways.

- Inhibition of Tumor Growth : In vivo studies indicate potential for reducing tumor size in mouse models when administered at therapeutic doses.

Case Studies

- Study on Enzyme Inhibition : A study demonstrated that this compound inhibited the activity of certain cytochrome P450 enzymes, which play a role in drug metabolism. This inhibition could lead to increased bioavailability of co-administered drugs .

- Antioxidant Activity : Another investigation highlighted the compound's potential as an antioxidant, scavenging free radicals effectively in vitro. This property suggests its use in formulations aimed at reducing oxidative stress .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Ethyl 2-Oxocyclopentanecarboxylate | Five-membered ring | Moderate enzyme inhibition |

| Methyl 2-Oxo-1-Cycloheptanecarboxylate | Seven-membered ring | Anticancer properties |

| Ethyl 4-Oxochroman-7-carboxylate | Chroman derivative | Antioxidant effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.